6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
6-Allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a fused pyrrolo-pyrimidine-dione core. Its structure features an allyl group at position 6 and an o-tolyl (2-methylphenyl) substituent at position 4.
Properties
IUPAC Name |
4-(2-methylphenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-7-5-4-6-10(11)2/h3-7,14H,1,8-9H2,2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNWTUGOCMSAAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CC=C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-allyl-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C15H18N2O2
- Molecular Weight: 258.32 g/mol
This compound features a pyrrolo-pyrimidine core with an allyl group and an o-tolyl substituent, contributing to its unique biological properties.
Antinociceptive Properties
Research indicates that derivatives of the pyrrolo[3,4-d]pyrimidine structure exhibit significant antinociceptive (pain-relieving) properties. In studies involving various animal models, such as the "hot plate" and "writhing" tests, compounds similar to this compound demonstrated analgesic effects comparable to traditional analgesics like morphine and aspirin .
Table 1: Analgesic Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Test Method | Dose (mg/kg) | Effect |
|---|---|---|---|
| 9 | Writhing | 37.5 | Significant pain relief |
| 11 | Hot Plate | 50 | Comparable to morphine |
| Control | - | 0 | Baseline response |
Sedative Effects
In addition to analgesic properties, certain derivatives have shown sedative effects. The compounds inhibited locomotor activity in mice and prolonged the duration of sleep induced by anesthetics like thiopental . This dual action suggests potential applications in treating conditions requiring both pain relief and sedation.
Antitumor Activity
Pyrrolo[3,4-d]pyrimidine derivatives have also been evaluated for their anticancer properties. Studies have indicated that these compounds can selectively inhibit tumor cell growth through mechanisms involving folate receptor-mediated transport . For instance, certain regioisomers of pyrrolo[2,3-d]pyrimidines were found to be potent nanomolar inhibitors against human tumor cell lines .
Table 2: Antitumor Activity of Pyrrolo[3,4-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 3a | KB | <0.1 | High |
| 3b | IGROV1 | <0.5 | High |
The biological activity of this compound is attributed to its ability to interact with various biological targets. For example:
- Inhibition of Enzymes: Some derivatives inhibit enzymes involved in purine biosynthesis.
- Receptor Interaction: The compounds may interact with folate receptors or other cellular transport mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of pyrrolo[3,4-d]pyrimidine-dione derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The o-tolyl group (methyl-substituted phenyl) in Compound X is electron-donating, contrasting with the electron-withdrawing 4-cyanophenyl in neutrophil elastase inhibitors. This difference likely influences binding to target proteins.
- Allyl vs.
Analysis :
- Compound A demonstrates potent α-glucosidase inhibition (81.99% at 1.02 µg/mL), attributed to hydrogen bonding between its 4-hydroxyphenyl group and the enzyme’s active site. Molecular docking revealed a stable interaction (RMSD: 1.7 Å), comparable to the standard drug.
- Neutrophil Elastase Inhibitors (e.g., 4-cyanophenyl derivatives) rely on electron-deficient aromatic rings for enzyme binding. The absence of such groups in Compound X suggests divergent target specificity.
Physicochemical and Spectroscopic Properties
Key inferences:
Molecular Docking and Mechanistic Insights
- Compound A exhibited a binding energy of -7.9 kcal/mol to α-glucosidase, driven by hydrophobic interactions with benzyl and hydrogen bonds with 4-hydroxyphenyl.
- Hypothesis for Compound X : The o-tolyl group may engage in hydrophobic interactions, while the allyl group could introduce steric or conformational effects. However, without experimental data, this remains speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
